![molecular formula C10H12N2S B1439173 2-Isopropylbenzo[d]thiazol-5-amine CAS No. 58460-19-8](/img/structure/B1439173.png)
2-Isopropylbenzo[d]thiazol-5-amine
Overview
Description
2-Isopropylbenzo[d]thiazol-5-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules . The structure of this compound consists of a benzene ring fused with a thiazole ring, with an isopropyl group attached to the second position and an amine group at the fifth position.
Mechanism of Action
Target of Action
“2-(propan-2-yl)-1,3-benzothiazol-5-amine” is a benzothiazole derivative. Benzothiazoles are a class of compounds that have been studied for their diverse biological activities. They have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of benzothiazole derivatives can vary greatly depending on their specific chemical structure and the target they interact with. Some benzothiazoles have been found to inhibit enzymes, while others might act as agonists or antagonists at various receptors .
Biochemical Pathways
Benzothiazoles can potentially affect a variety of biochemical pathways, depending on their specific targets. For example, some benzothiazoles have been found to have anticancer activity, potentially affecting pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzothiazoles can vary greatly depending on their specific chemical structure. Some benzothiazoles are well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzothiazoles can vary greatly depending on their specific targets and mode of action. Some benzothiazoles have been found to have anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Biochemical Analysis
Biochemical Properties
2-(Propan-2-yl)-1,3-benzothiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological effects . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with biomolecules can modulate various biochemical pathways, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of 2-(Propan-2-yl)-1,3-benzothiazol-5-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, which share structural similarities with 2-(Propan-2-yl)-1,3-benzothiazol-5-amine, have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the modulation of signaling pathways and gene expression, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 2-(Propan-2-yl)-1,3-benzothiazol-5-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzymatic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of action of this compound involves complex interactions that modulate various biochemical pathways, contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Propan-2-yl)-1,3-benzothiazol-5-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the stability of thiophene derivatives, which are structurally related to 2-(Propan-2-yl)-1,3-benzothiazol-5-amine, can affect their biological activity over time . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular responses, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-(Propan-2-yl)-1,3-benzothiazol-5-amine vary with different dosages in animal models. Studies have shown that thiophene derivatives exhibit dose-dependent effects, with higher doses leading to increased biological activity . At high doses, toxic or adverse effects may be observed, indicating the need for careful dosage optimization. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(Propan-2-yl)-1,3-benzothiazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, thiophene derivatives are known to participate in metabolic reactions that influence their biological activity . The metabolic pathways of this compound are complex and involve multiple enzymatic reactions, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Propan-2-yl)-1,3-benzothiazol-5-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biological effects. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Propan-2-yl)-1,3-benzothiazol-5-amine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action.
Preparation Methods
The synthesis of 2-Isopropylbenzo[d]thiazol-5-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino benzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Isopropylbenzo[d]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides or nucleophiles such as amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Isopropylbenzo[d]thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
2-Isopropylbenzo[d]thiazol-5-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of an isopropyl group and an amine group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-propan-2-yl-1,3-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCKGQCWWECLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
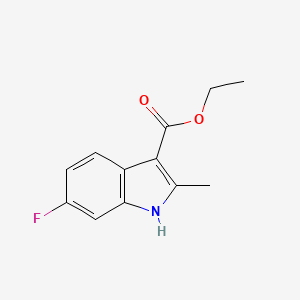
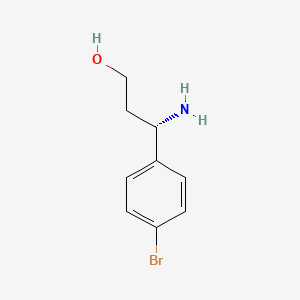
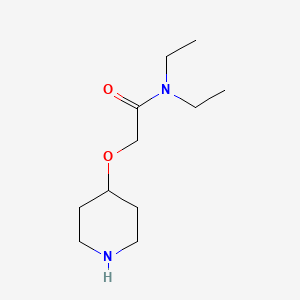
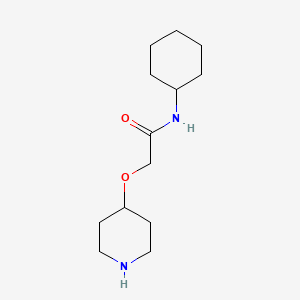
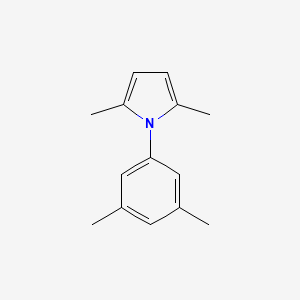
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
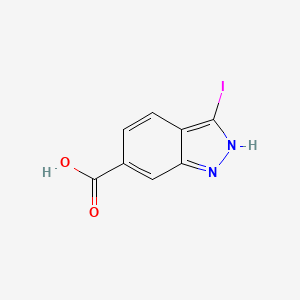
![5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
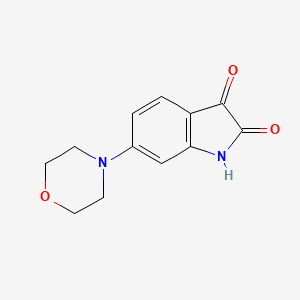
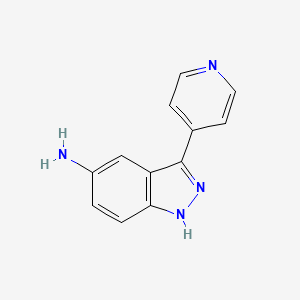
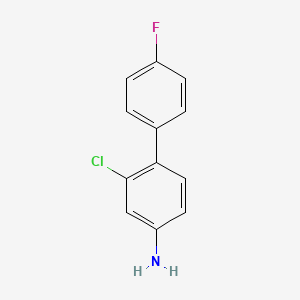
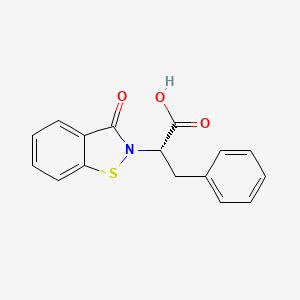
![2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate](/img/structure/B1439112.png)
